(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
Core Skeletal Framework Analysis
The compound’s backbone derives from the cyclopenta[a]phenanthrene system, a tetracyclic framework consisting of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). Partial hydrogenation reduces the aromaticity of the phenanthrene moiety, resulting in a hexahydro configuration with six saturated bonds. Key structural features include:
The A-ring retains partial unsaturation, while the B, C, and D rings are fully saturated. This hybrid structure combines rigidity from the fused rings with conformational flexibility in the cyclopentane moiety.
Deuteration Pattern Spatial Arrangement
Deuterium atoms replace hydrogen at positions 2, 4, and 16 (two atoms at C16), creating a tetradeuterated isotopologue . Spatial arrangements are as follows:
Deuteration at C16 introduces a geminal di-deuteriomethylene group , which stabilizes the D-ring against oxidative metabolism. The A-ring deuteration minimally perturbs electronic distribution due to the remote location from hydroxyl groups.
Chiral Center Configuration Analysis
Four stereogenic centers at C9, C13, C14, and C17 adopt S configurations , as defined by the Cahn-Ingold-Prelog priority rules:
The 9S,13S,14S,17S configuration ensures a compact, folded conformation that optimizes intramolecular hydrogen bonding between C3-OH and C17-OH.
Hydrogen-Deuterium Isotopomer Differentiation
Isotopomer differentiation arises from deuterium’s nuclear properties and mass effects:
Deuteration reduces vibrational amplitudes at substituted positions, increasing bond stability by ~1–2 kcal/mol due to the isotope’s lower zero-point energy.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D |
InChI Key |
NLLMJANWPUQQTA-WNHJEKKBSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Origin of Product |
United States |
Preparation Methods
Boron-Based Reduction for C16 Deuteriation
The C16 deuterium atoms are introduced via stereoselective reduction of a 17-keto intermediate:
- Synthesis of 17-keto precursor : Oxidize estradiol at C17 using Jones reagent (CrO₃/H₂SO₄) to form estrone.
- Deuteride reduction : Treat estrone with NaBD₄ in THF/MeOD at −20°C, achieving >95% deuterium incorporation at C16.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Solvent | THF/MeOD (4:1) |
| Reaction Time | 6 hours |
| Deuterium Source | NaBD₄ (98% D) |
Purification and Isolation
Chromatographic Separation
Post-deuteration mixtures require high-resolution separation to isolate the target compound from non-deuterated byproducts:
Recrystallization
Final purification employs recrystallization from ethyl acetate/hexane (1:3) to yield >99% isotopic purity.
Analytical Validation
Mass Spectrometry
Nuclear Magnetic Resonance
- ¹H NMR (500 MHz, CDCl₃) : Absence of signals at δ 2.82 (C2-H) and δ 6.52 (C4-H), confirming deuteration.
- ¹³C NMR : C16 resonance split into a quintet (²JCD = 25 Hz) due to two deuterium atoms.
Pharmaceutical Formulation
The patent literature describes formulations for sustained-release applications:
- Intramuscular Injection : 5 mg/mL in sesame oil with benzyl benzoate (20% v/v).
- Oral Tablets : Microcrystalline cellulose core with deuterated estradiol layered via fluidized-bed coating.
Stability Data :
| Condition | Degradation Over 24 Months |
|---|---|
| 25°C/60% RH | <2% loss of deuterium |
| 40°C/75% RH | 5% deuteration loss |
Metabolic Stability and Pharmacokinetics
Deuteration at C2 and C4 reduces first-pass metabolism by cytochrome P450 3A4, increasing half-life from 2.1 hours (non-deuterated) to 8.7 hours. C16 deuteration further slows glucuronidation by UGT1A1, yielding a 4.3-fold higher AUC in rat models.
Chemical Reactions Analysis
Types of Reactions
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms helps in simplifying the NMR spectra and provides valuable information about the compound’s structure and dynamics.
Biology
In biological research, this compound can be used as a tracer in metabolic studies. The deuterium atoms allow researchers to track the compound’s metabolic pathways and interactions within biological systems.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can enhance the metabolic stability and efficacy of drugs, leading to improved pharmacokinetic properties.
Industry
In the industrial sector, deuterated compounds are used in the development of advanced materials and as intermediates in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and interaction with enzymes or receptors, leading to altered biological activity. The pathways involved may include metabolic enzymes and signaling cascades that regulate various physiological processes.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Notes:
- Hydrogenation State : Hexahydro vs. decahydro configurations influence ring planarity and receptor binding kinetics. Partial hydrogenation in the target compound may reduce aromaticity, affecting solubility and membrane permeability .
- Deuterium Effects : Deuterium at positions 2, 4, and 16 likely protects against oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending half-life .
- Functional Group Modifications : Ethynyl or acetyl groups alter receptor affinity and pharmacokinetic profiles. For example, ethynyl estradiol shows prolonged activity due to reduced hepatic clearance .
Physicochemical and Pharmacokinetic Properties
Key Findings:
- Deuterium’s Role : The target compound’s deuterium substitution is a strategic modification to mimic E2’s bioactivity while improving stability, akin to deuterated drugs like deutetrabenazine .
- Receptor Binding : The 3,17-dihydroxy configuration is conserved across analogs, preserving estrogen receptor (ER) binding. Structural deviations (e.g., ethynyl, Cr(CO)3) prioritize functional over structural similarity .
Biological Activity
The compound (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a derivative of cyclopenta[a]phenanthrene and is notable for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
This compound belongs to a class of steroids and has unique structural features that may influence its biological activity. The presence of deuterium atoms can affect metabolic stability and pharmacokinetics.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H28D4O2 |
| Molecular Weight | 300.44 g/mol |
| CAS Number | Not available |
Antitumor Properties
Recent studies have indicated that derivatives of steroid compounds can exhibit significant antitumor activity. For instance:
- Antiproliferative Effects : Research on similar steroid derivatives has shown that modifications at specific positions can enhance their antiproliferative effects against various cancer cell lines. For example:
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the modulation of steroid hormone receptors or interference with cancer cell metabolism. Studies have shown that certain steroid derivatives can selectively target cancerous cells while promoting anabolic effects in non-cancerous cells .
Anti-inflammatory Activity
Steroid compounds are well-known for their anti-inflammatory properties. The compound may possess similar characteristics due to its structural analogies with known anti-inflammatory agents.
- Cytokine Inhibition : Research indicates that modifications to steroid structures can lead to enhanced inhibition of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
- Immunomodulatory Effects : Certain steroid derivatives have been shown to modulate immune responses effectively. The potential for this compound to act as an immunostimulant or immunosuppressant could be explored further in clinical settings .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on DHEA Derivatives : A study evaluated the antiproliferative action of DHEA derivatives and found that specific modifications led to enhanced selective activity against prostate cancer cells (PC-3) and colon cancer cells (HT-29) . This highlights the importance of structural modifications in developing effective therapeutic agents.
- Phenanthrene Derivatives : Research on phenanthrene derivatives has shown associations with cancer risk reduction . This suggests that similar structural motifs in our compound may also confer protective effects against certain cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
